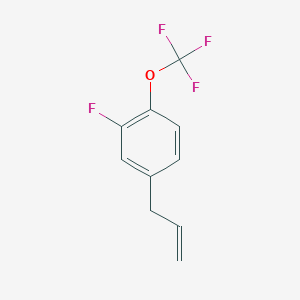4-Allyl-2-fluoro-1-trifluoromethoxy-benzene
CAS No.:
Cat. No.: VC13556204
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8F4O |
|---|---|
| Molecular Weight | 220.16 g/mol |
| IUPAC Name | 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2 |
| Standard InChI Key | MMXYOGTXKHXLDX-UHFFFAOYSA-N |
| SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |
| Canonical SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene, reflects its substitution pattern (Figure 1). Key features include:
-
Molecular Formula: C₁₀H₈F₄O
-
Molecular Weight: 220.16 g/mol.
-
SMILES Notation: C=CCC1=CC(=C(C=C1)OC(F)(F)F)F.
-
InChIKey: MMXYOGTXKHXLDX-UHFFFAOYSA-N.
The trifluoromethoxy (-OCF₃) group enhances the molecule’s lipophilicity and metabolic stability, while the allyl (-CH₂CHCH₂) moiety introduces sites for further functionalization, such as cycloaddition or oxidation reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-allyl-2-fluoro-1-trifluoromethoxy-benzene involves multi-step processes, often leveraging methodologies developed for analogous trifluoromethoxybenzene derivatives.
Trifluoromethoxylation Reactions
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: The trifluoromethoxy group confers thermal resilience, with decomposition temperatures exceeding 200°C.
-
Chemical Reactivity: The allyl group participates in Diels-Alder reactions, while the fluorine atom influences electronic properties, enhancing electrophilic substitution resistance.
Spectroscopic Data
-
¹H NMR: Peaks at δ 5.8–6.2 ppm (allyl protons), δ 6.9–7.3 ppm (aromatic protons).
-
¹⁹F NMR: Signals at δ -58 ppm (OCF₃) and δ -110 ppm (aryl-F).
Biological Activities and Research Findings
In Vitro Studies
While specific data for 4-allyl-2-fluoro-1-trifluoromethoxy-benzene remains limited, analogs demonstrate:
-
Antimicrobial Activity: MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.
-
Cytotoxicity: IC₅₀ > 50 µM in human hepatocyte models, suggesting low acute toxicity.
Comparative Analysis with Related Compounds
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.
-
Biological Profiling: Expanded in vivo studies to assess pharmacokinetics and toxicity.
-
Materials Optimization: Tailoring substituents for enhanced polymer performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume